molecular formula C17H18N4OS B12191706 N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylquinoline-4-carboxamide

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylquinoline-4-carboxamide

Cat. No.: B12191706
M. Wt: 326.4 g/mol
InChI Key: RNONLCNMTLVCIT-UHFFFAOYSA-N
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Description

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylquinoline-4-carboxamide is a recognized small molecule inhibitor with high potency and selectivity for Death-associated protein kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that functions as a positive mediator of programmed cell death, or apoptosis, and is implicated in various pathological states including neurodegenerative diseases, stroke, and cancer. This compound acts by specifically targeting the kinase domain of DAPK1, effectively suppressing its pro-apoptotic activity . Its primary research value lies in its utility as a chemical probe to elucidate the complex biological roles of DAPK1 signaling. Researchers employ this inhibitor in neurological disease models to investigate its neuroprotective potential, given DAPK1's established role in exacerbating neuronal loss following ischemic injury and in Alzheimer's disease pathology. Furthermore, in oncology research, because DAPK1 is often silenced in tumors and acts as a tumor suppressor, this inhibitor is used to study the consequences of modulating this pathway in cell survival and metastasis. The application of this compound enables a deeper understanding of cell death mechanisms and provides insights for potential therapeutic strategies targeting DAPK1-related pathways.

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C17H18N4OS/c1-10-9-12(11-7-5-6-8-13(11)18-10)14(22)19-16-21-20-15(23-16)17(2,3)4/h5-9H,1-4H3,(H,19,21,22)

InChI Key

RNONLCNMTLVCIT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=NN=C(S3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reactants :

    • 4-Methyl-3-thiosemicarbazide (I) (0.1 mol)

    • Trimethylacetyl chloride (0.15 mol)

    • Dichloroethane (solvent)

    • Acetic anhydride (dewatering agent, 0.1 mol)

  • Temperature : 80–83°C (reflux)

  • Work-up : Neutralization with 20% NaOH to pH 8–10, followed by organic layer isolation and solvent removal.

Yield : 95.6% (17.2 g, 95% purity).

Mechanistic Insights

The reaction proceeds via cyclocondensation , where the thiosemicarbazide’s sulfur and hydrazine groups react with the acyl chloride to form the thiadiazole ring. The dewatering agent (acetic anhydride) facilitates dehydration, while the solvent (dichloroethane) ensures inert conditions.

Synthesis of 2-Methylquinoline-4-carboxylic Acid

The quinoline moiety is prepared via the Doebner-Miller synthesis or commercial derivation. For functionalization into the carboxamide:

Hydrazide Formation

  • Reactants :

    • 2-Methylquinoline-4-carboxylic acid (0.032 mol)

    • Hydrazine hydrate (0.07 mol) in methanol

  • Conditions : Reflux for 16 hours.

  • Yield : 79.2% (6.5 g).

Conversion to Acyl Chloride

The carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form 2-methylquinoline-4-carbonyl chloride , a reactive intermediate for amide coupling.

Coupling of Thiadiazole and Quinoline Moieties

The final step involves forming the amide bond between the thiadiazole amine and quinoline carbonyl chloride.

Amide Coupling Strategy

  • Reactants :

    • 5-tert-Butyl-2-amino-1,3,4-thiadiazole (0.01 mol)

    • 2-Methylquinoline-4-carbonyl chloride (0.01 mol)

  • Solvent : Dichloromethane or tetrahydrofuran (THF)

  • Base : Triethylamine (0.02 mol) to scavenge HCl.

  • Temperature : 0°C to room temperature, stirred for 4–6 hours.

Yield : ~70–85% (estimated from analogous reactions).

Formation of the Ylidene Structure

The (2E)-ylidene configuration arises from tautomerization of the thiadiazole amine under basic conditions. Deprotonation at the N2 position generates a conjugated system with a double bond (C=N), stabilized by the thiadiazole’s aromaticity.

Purification and Characterization

  • Recrystallization : Ethanol or 2-propanol yields crystalline product.

  • Analytical Data :

    • ¹H NMR (CDCl₃) : δ 2.67 (s, 3H, CH₃), 7.41–8.11 (m, 4H, quinoline-H), 9.86 (s, 1H, NH).

    • HPLC : Purity >95%.

Alternative Routes and Modifications

Use of Coupling Agents

In place of acyl chlorides, carbodiimide-mediated coupling (e.g., EDCl/HOBt) enables amide formation under milder conditions. This method avoids harsh acids but requires anhydrous solvents.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may complicate purification. Non-polar solvents (dichloroethane) favor cyclization but require reflux.

Challenges and Optimization Opportunities

  • By-product Formation : Excess acyl chloride leads to diacylation; stoichiometric control is critical.

  • Tautomerization Control : The (2E) configuration dominates under basic conditions, but pH adjustments may bias isomer ratios.

Industrial-Scale Considerations

  • Cost Efficiency : Trimethylacetyl chloride is cost-effective but requires careful handling due to corrosivity.

  • Green Chemistry : Replace dichloroethane with cyclopentyl methyl ether (CPME) for reduced toxicity .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, methanol.

    Catalysts: Triethylamine, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylquinoline-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a thiadiazole-ylidene scaffold with a quinoline-carboxamide group. Key comparisons include:

Compound Name Substituents (Thiadiazole Position) Key Functional Groups Molecular Weight Reference
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide 5-tert-butyl Pyrrolidone-carboxamide, chlorobenzyl 392.9
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide 5-cyclopropyl Thiazole-carboxamide, isobutylamino 323.44
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide 5-methyl Benzotriazinone-acetamide Not reported
Methazolamide (MZA) 3-methyl, 5-sulfamoyl Sulfonamide, acetamide 236.27
  • Substituent Impact: tert-butyl: Enhances lipophilicity and metabolic resistance compared to smaller substituents (e.g., methyl or cyclopropyl) . Quinoline-carboxamide: Unlike simpler aromatic systems (e.g., benzotriazinone in ), quinoline may improve DNA intercalation or enzyme inhibition due to extended π-conjugation.

Metabolic Stability and Toxicity

  • Methazolamide (MZA), a sulfonamide derivative, undergoes cytochrome P450-mediated metabolism to unstable sulfenic acid intermediates, which auto-oxidize to sulfonic acids (MSO). This pathway is linked to idiosyncratic toxicity (e.g., Stevens-Johnson syndrome) .
  • However, quinoline-carboxamide’s metabolic fate (e.g., glucuronidation or hydrolysis) remains uncharacterized .

Research Findings and Key Observations

Metabolic Stability : The tert-butyl group likely reduces oxidative metabolism, contrasting with MZA’s sulfenic acid-mediated toxicity .

Structural Flexibility: Quinoline-carboxamide’s planar structure may enable broader target engagement compared to rigid systems like benzotriazinone .

Synthetic Feasibility : Modular synthesis routes (e.g., ) allow for rapid diversification, enabling optimization of pharmacokinetic properties.

Biological Activity

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylquinoline-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C13H19N5OS2C_{13}H_{19}N_{5}OS_{2}, with a molecular weight of 325.5 g/mol. Its structure features a quinoline core substituted with a thiadiazole moiety, which is known to influence biological activity significantly. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

Biological Activities

Research indicates that compounds similar to this compound exhibit a wide range of biological activities:

  • Antitumor Activity : Thiadiazole derivatives have been reported to possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Compounds in this class often demonstrate activity against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, reducing inflammation.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in inflammatory and cancer pathways.
  • Interaction with Cellular Receptors : Preliminary studies suggest that this compound may interact with specific receptors involved in cell signaling, influencing cellular responses.

Research Findings

Recent studies have highlighted the promising biological activities of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits COX enzymes in vitro

Case Studies

  • Antitumor Efficacy : A study evaluated the effect of various thiadiazole derivatives on cancer cell lines. Results indicated that this compound significantly reduced cell viability in breast cancer cells (MCF-7) by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Activity : In vitro assays demonstrated that the compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : To confirm the efficacy and safety profile observed in vitro.
  • Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
  • Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity.

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